molecular formula C17H16N2O4 B2557429 2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921544-86-7

2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2557429
CAS No.: 921544-86-7
M. Wt: 312.325
InChI Key: YCTKJBKYGBVIDS-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzamide scaffold linked to a 2-oxoindoline (isatin) moiety, a structural motif prevalent in compounds with diverse biological activities. The 2,6-dimethoxy substitution on the benzamide ring is a key pharmacophore known to be favorable for biological activity, as evidenced in studies on chitin synthesis inhibitors . The core oxindole structure is a privileged scaffold in kinase drug discovery programs and has been the center of several optimized inhibitor series . Research indicates that oxindole-based compounds can be optimized for potent and selective inhibition of specific kinase targets, such as Tousled-like kinase 2 (TLK2), which is implicated in certain cancers and latent viral infections . Furthermore, the isatin (2-oxoindoline) core is known to confer antimicrobial and anticancer properties in various derivative series, often enhanced through structural hybridization with other pharmacophores like sulfonamides . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-4-3-5-14(23-2)16(13)17(21)18-11-6-7-12-10(8-11)9-15(20)19-12/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKJBKYGBVIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,6-Dimethoxybenzoyl Chloride Preparation

The standard protocol involves refluxing 2,6-dimethoxybenzoic acid (10 g, 50.9 mmol) with thionyl chloride (20 mL) in anhydrous dichloromethane (100 mL) for 4 hr. Key parameters:

Parameter Optimal Value Yield Impact
Temperature 60–65°C +15%
Solvent Dichloromethane +10%
Catalyst DMF (0.1 eq) +8%

Post-reaction, excess thionyl chloride is removed under reduced pressure (40°C, 15 mmHg) to obtain the acyl chloride as a pale yellow solid (92–95% yield).

Synthesis of 5-Aminoindolin-2-one Intermediates

Nitro Reduction Pathway

Hydrogenation of 5-nitroindolin-2-one (5.0 g, 26.1 mmol) using 10% Pd/C (0.5 g) in ethanol (150 mL) at 50 psi H₂ for 6 hr affords 5-aminoindolin-2-one as white crystals (3.8 g, 89%). Critical controls:

  • Maintain pH 6–7 with acetic acid to prevent over-reduction
  • Filter catalyst through Celite® under N₂ atmosphere

Mitsunobu Functionalization

For substituted variants, 5-hydroxyindolin-2-one undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.5 eq) in THF at 0°C:
$$ \text{5-HO-indolin-2-one} + \text{R-OH} \xrightarrow{\text{DEAD, PPh}_3} \text{5-OR-indolin-2-one} $$
This method achieves 30–62% yields for amino-protected intermediates essential for regioselective amidation.

Amidation Strategies for Final Coupling

Schotten-Baumann Conditions

A mixture of 5-aminoindolin-2-one (2.0 g, 12.2 mmol) and 2,6-dimethoxybenzoyl chloride (2.74 g, 12.2 mmol) in 10% NaOH (50 mL) and THF (30 mL) reacts at 0°C for 2 hr. Workup includes:

  • Acidification to pH 2 with 6M HCl
  • Ethyl acetate extraction (3 × 50 mL)
  • Column chromatography (SiO₂, hexane:EtOAc 3:1)

Yield : 25–32% due to competing hydrolysis of acyl chloride.

NaH/THF-Mediated Coupling

Superior results (41–68% yield) occur using NaH (2.5 eq) in anhydrous THF under Argon:

  • Deprotonate 5-aminoindolin-2-one (1.8 g, 11.2 mmol) in THF (30 mL) at 0°C
  • Add 2,6-dimethoxybenzoyl chloride (2.74 g, 11.2 mmol) dropwise
  • Stir 12 hr at 25°C

Key advantage : Minimal hydrolysis side products compared to aqueous conditions.

Spectral Characterization and Validation

¹H NMR Analysis (400 MHz, DMSO-d6)

Proton Environment δ (ppm) Multiplicity
Oxindole NH 10.32 s (1H)
Benzamide NH 8.15 s (1H)
2,6-Dimethoxy OCH₃ 3.82 s (6H)
Aromatic H (C4 indole) 7.21 d (J=8.4 Hz)

IR Spectral Peaks (ATR, cm⁻¹)

  • 3275 (N-H stretch)
  • 1680 (C=O amide)
  • 1602 (C=C aromatic)
  • 1255 (C-O methoxy)

Yield Optimization and Troubleshooting

Critical Parameters for >60% Yield

Factor Optimal Condition Effect
Solvent Anhydrous THF +35% vs. DMF
Base NaH (2.5 eq) +28% vs. Et₃N
Temperature 0°C → 25°C gradual +22% vs. RT direct
Acyl Chloride Purity ≥98% (HPLC) +18% vs. 90% pure

Common issues:

  • Low yields (15–20%) : Often from moisture contamination – use molecular sieves in THF
  • Double amidation : Prevent by using 1.05 eq acyl chloride instead of excess

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl iodide prefunctionalization enables CuI/L-proline catalyzed coupling (DMF, 110°C):
$$ \text{5-Iodoindolin-2-one} + \text{2,6-dimethoxybenzamide} \rightarrow \text{Target} $$
Yield : 38–45% with reduced functional group tolerance.

Enzymatic Amidation

Lipase B (CAL-B) in MTBE catalyzes acyl transfer from 2,6-dimethoxybenzoyl oxime ester (24 hr, 40°C):
Advantage : No protecting groups needed (67% yield).

Industrial-Scale Considerations

For kilogram-scale production (Pilot Plant Data):

  • Use continuous flow reactor for acyl chloride generation (residence time 8 min)
  • Adopt anti-solvent crystallization (heptane/THF 5:1) for 92% recovery
  • Implement in-line IR monitoring for real-time reaction control

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with cellular proteins and enzymes. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to the cleavage of key cellular proteins and ultimately cell death . The compound targets apoptotic pathways, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB)

  • Structural Differences : DMPB replaces the 2-oxoindolin-5-yl group with a 4-methoxyphenyl substituent.
  • Biological Activity : DMPB is a potent depigmenting agent that inhibits tyrosinase, reducing melanin synthesis in skin cells. Its methoxy groups enhance electron-donating effects, stabilizing interactions with tyrosinase’s active site .
  • Mechanistic Contrast: Unlike 2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, DMPB lacks the indolinone lactam ring, which is critical for kinase inhibition (e.g., TLK2) observed in related compounds .

N-(2-Oxoindolin-5-yl)benzamide Derivatives

  • 2-Methoxy-N-(2-oxoindolin-5-yl)benzamide (Compound 82): Structural Variance: Retains the indolinone core but substitutes 2-methoxybenzamide for 2,6-dimethoxybenzamide. Activity: Exhibits kinase inhibitory properties (TLK2), with reduced potency compared to the 2,6-dimethoxy analog, suggesting that additional methoxy groups enhance target engagement .
  • 4-Cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 77): Key Difference: Introduces a cyano group at the 4-position of the benzamide. Impact: The electron-withdrawing cyano group may alter binding kinetics, as evidenced by its distinct HRMS and NMR profiles compared to the methoxy-rich analog .

Benzamide-Based Kinase Inhibitors

  • TLK2 Inhibitors (e.g., Compounds 77, 82, 83) :
    • Common Features : Share the N-(2-oxoindolin-5-yl)benzamide scaffold.
    • Substituent Effects :
  • Methoxy Groups: 2,6-Dimethoxy substitution (target compound) improves solubility and hydrogen-bonding capacity versus mono-methoxy or non-methoxy analogs.
  • Halogenation: Fluorinated derivatives (e.g., 4-fluoro-N-(2-oxoindolin-5-yl)benzamide) show altered pharmacokinetics but comparable kinase inhibition . SAR Insights: The indolinone lactam is essential for ATP-binding pocket interactions in kinases, while benzamide substituents modulate selectivity .

PCAF HAT Inhibitors (e.g., 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide)

  • Structural Comparison: These analogs prioritize long acyl chains (e.g., hexanoylamino) at the 2-position for histone acetyltransferase (HAT) inhibition.
  • Divergent Mechanism: Unlike this compound, their activity relies on hydrophobic interactions rather than methoxy/indolinone motifs .

mGlu5 Allosteric Ligands

  • Benzamide Backbone : Similar to the target compound but optimized for metabotropic glutamate receptor modulation.
  • Key Distinction: mGlu5 ligands (e.g., CPPHA analogs) lack the indolinone moiety, relying instead on aryl/heteroaryl substitutions for receptor specificity .

Mechanistic and Pharmacokinetic Insights

  • Target Compound : The 2-oxoindolin-5-yl group facilitates hydrogen bonding with kinase catalytic domains, while 2,6-dimethoxy groups enhance membrane permeability (logP ~2.8 predicted) .
  • DMPB : Methoxy groups increase hydrophilicity (logP ~1.5), favoring topical application for depigmentation .
  • Metabolic Stability: Fluorinated or cyano-substituted analogs (e.g., Compound 77) exhibit longer half-lives in vitro due to reduced cytochrome P450 metabolism .

Biological Activity

2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes methoxy groups and an indolinone moiety, which contribute to its distinct chemical reactivity and biological properties. The presence of these functional groups is essential for its interactions with biological targets.

The primary mechanism by which this compound exerts its biological effects involves:

  • Induction of Apoptosis : This compound has been shown to activate procaspase-3, leading to the cleavage of key proteins involved in cell survival, ultimately resulting in apoptosis in cancer cells.
  • Interaction with Cellular Proteins : It binds to specific enzymes and receptors, modulating their activity and influencing various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.85
A549 (Lung Cancer)3.0
HeLa (Cervical Cancer)4.53

These results indicate that the compound is more effective than standard chemotherapeutics such as 5-Fluorouracil.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been evaluated against various pathogens, demonstrating notable inhibitory effects.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is under investigation. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • In Vitro Studies : In a study examining the effects on MCF-7 cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptosis induction.
  • Animal Models : In murine models of cancer, administration of the compound led to reduced tumor growth rates compared to control groups, suggesting its potential for therapeutic applications in oncology.

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